1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl
Overview
Description
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride is a heterocyclic compound with the molecular formula C9H12ClNO. It is a seven-membered ring structure containing oxygen and nitrogen atoms, making it a versatile compound in various chemical reactions and applications .
Mechanism of Action
Target of Action:
tetrahydrobenzo[b]azepines , which have diverse biological activities. Some related compounds are found in medicines used for treating cardiovascular diseases .
Pharmacokinetics:
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine HCl’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) have not been extensively characterized. Its molecular weight is 185.65 g/mol, and it is a white to yellow solid. The compound’s ADME (absorption, distribution, metabolism, and excretion) properties likely influence its bioavailability, but specific data are lacking .
Biochemical Analysis
Biochemical Properties
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes .
Additionally, 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride has been found to interact with certain proteins involved in cellular signaling pathways. These interactions can modulate the activity of these proteins, thereby affecting various cellular processes .
Cellular Effects
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation .
In terms of cellular metabolism, 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride has been shown to affect the activity of key metabolic enzymes, leading to changes in metabolic flux and the levels of various metabolites . These effects can have significant implications for cellular energy production and overall cell health.
Molecular Mechanism
The molecular mechanism of action of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other compounds .
Furthermore, 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity .
Long-term exposure to 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride has been associated with changes in cellular function, including alterations in gene expression and metabolic activity. These effects can have significant implications for the use of this compound in biochemical research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner. At higher doses, 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in the use of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride for research and therapeutic purposes .
Metabolic Pathways
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . The interaction with cytochrome P450 enzymes can also influence the metabolic flux of other compounds, thereby affecting their pharmacokinetics and pharmacodynamics .
Additionally, 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride can interact with cofactors such as NADPH and FAD, which are essential for the activity of certain metabolic enzymes. These interactions can modulate the overall metabolic activity of cells and influence the levels of various metabolites .
Transport and Distribution
The transport and distribution of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein and organic anion-transporting polypeptides . These transporters play a crucial role in the cellular uptake and efflux of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride, thereby influencing its intracellular concentration and biological activity .
Furthermore, 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride can bind to specific proteins within cells, which can affect its localization and accumulation in different cellular compartments. These interactions can have significant implications for the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
The subcellular localization of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals on its structure . These signals can include specific amino acid sequences or post-translational modifications, such as phosphorylation or acetylation .
The localization of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride within specific subcellular compartments can influence its activity and function. For example, its presence in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins . Similarly, its localization in the mitochondria can influence cellular energy production and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the azepine ring . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-5-oxa-benzo[B]thiazepine: Contains sulfur instead of nitrogen.
1,3,4,5-Tetrahydro-5-oxa-benzo[B]diazepine: Contains an additional nitrogen atom.
1,3,4,5-Tetrahydro-5-oxa-benzo[B]oxazepine: Contains an additional oxygen atom.
Uniqueness
1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,5-benzoxazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-5-9-8(4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBOQIVHMCVWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2OC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849656 | |
Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4029-37-2 | |
Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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